AD80 (hydrochloride)
Description
AD80 (hydrochloride) is a multikinase inhibitor with potent activity against RET, RAF, SRC, and ribosomal protein S6 kinase (S6K). Its chemical structure (C₂₂H₁₉F₄N₇O·HCl) features a terminal phenyl ring modified with fluorine and chlorine groups, which optimizes its selectivity and reduces off-target effects, particularly against mammalian target of rapamycin (mTOR) . AD80 has demonstrated significant antitumor effects in diverse cancers, including pancreatic cancer and FLT3-ITD-mutated acute myeloid leukemia (AML), by inducing mitotic catastrophe, autophagy, DNA damage, and apoptosis .
Properties
Molecular Formula |
C22H20ClF4N7O |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C22H19F4N7O.ClH/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23;/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34);1H |
InChI Key |
QWLDIPMHHYQAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD80 (hydrochloride) involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods
Industrial production of AD80 (hydrochloride) typically involves large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
General Hydrochloride Salt Chemistry
Hydrochloride salts (e.g., HCl-based compounds) typically dissociate in aqueous solutions to release H⁺ and Cl⁻ ions. Their reactivity depends on the cation’s properties and environmental conditions:
-
Acidic dissociation : In aqueous solutions, hydrochloric acid (HCl) completely dissociates into H⁺ and Cl⁻ ions, forming hydronium complexes .
-
Reactivity with metals : HCl reacts with active metals (e.g., Mg) to produce hydrogen gas and metal chlorides:
-
Oxidation-reduction reactions : HCl can act as a reducing agent (e.g., in reactions with sulfuric acid) or a chlorinating agent (e.g., with benzene) .
Rate Laws and Reaction Orders
-
Sodium thiosulfate and HCl reaction :
The reaction exhibits pseudo-first-order kinetics. Rate laws suggest a 3/2-order dependence on thiosulfate and 1/2-order dependence on HCl . -
Pseudo-first-order kinetics : Reactions like thiamine degradation in HCl solutions often follow pseudo-first-order behavior, where rate constants () depend on pH and counterion interactions .
Gas-Phase Reactions Involving HCl
High-temperature plume chemistry (e.g., volcanic emissions) involves rapid HCl reactions with hydroxyl radicals (OH):
Lifetimes of HCl in such environments are influenced by OH concentrations, with minima reaching <1 second in high-temperature plumes .
Halogen Radical Reactions
-
Chain initiation : HCl reacts with Br or Cl radicals to form intermediates like HBr or HOBr:
-
Chain termination : Radical recombination (e.g., ) regulates reaction pathways .
Data Table: Representative Hydrochloride Reactions
Research Gaps and Recommendations
-
AD80-specific data : No studies on "AD80 hydrochloride" were identified in the provided sources. Specialized databases (e.g., PubChem, SciFinder) or proprietary pharmaceutical literature may provide targeted information.
-
Kinetic modeling : Advanced models (e.g., chain-of-reactors simulations) are required to predict halogen chemistry in complex environments .
Scientific Research Applications
AD80 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell viability, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute leukemia and hepatocellular carcinoma.
Industry: Utilized in drug development and pharmacological research to identify new therapeutic targets and treatment strategies
Mechanism of Action
AD80 (hydrochloride) exerts its effects by inhibiting multiple kinases, including RET, RAF, SRC, and S6K. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis. Specifically, AD80 reduces the phosphorylation of S6 ribosomal protein and histone H3, leading to decreased cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
AD57
- Targets : RET, RAF, SRC, S6K, and Tor (drosophila homolog of mTOR) .
- Key Difference : AD57 exhibits strong Tor inhibition, which activates feedback loops that compromise efficacy. AD80 and AD81 were synthesized by adding fluorine/chlorine groups to AD57’s terminal phenyl ring, reducing Tor binding by >50% while retaining RET/RAF/SRC/S6K inhibition .
- Therapeutic Index : AD80 shows a 3-fold improvement in efficacy and reduced toxicity compared to AD57 in Drosophila and mammalian MEN2B models .
AD81
LY-2456302
- Targets : Kappa opioid receptor (KOR) antagonist, unrelated to kinase inhibition .
- Application : Used in analgesia studies, contrasting with AD80’s oncology focus.
Kinase Inhibitors with Overlapping Targets
Sorafenib
BTK IN-1 (SNS062 Analog)
- Targets : Bruton’s tyrosine kinase (BTK; IC₅₀ <100 nM).
- Key Difference : AD80’s RET/RAF/SRC/S6K inhibition makes it more suitable for solid tumors, whereas BTK IN-1 is specialized for B-cell malignancies .
Pharmacological and Clinical Performance
*Therapeutic index: Efficacy-to-toxicity ratio in preclinical models.
Research Findings and Clinical Implications
- Pancreatic Cancer : AD80 reduces 3D tumor spheroid growth by 70% at 1 µM, outperforming single-pathway inhibitors like mTOR blockers .
- AML : In FLT3-ITD models, AD80 decreases cell viability by 80% (72-hour exposure) and suppresses AKT/STAT5/S6RP signaling .
- Toxicity Advantage : AD80’s reduced Tor inhibition avoids metabolic side effects common in PI3K/mTOR inhibitors .
Q & A
Q. What are the primary molecular targets of AD80 (hydrochloride) in cancer research, and how are these targets validated experimentally?
AD80 (hydrochloride) is a multi-kinase inhibitor targeting RET, RAF, SRC, S6K, and mTOR pathways . Target validation typically involves immunoblotting to assess phosphorylation status (e.g., phosphorylated Ret in thyroid cancer models) and kinase inhibition assays using recombinant proteins. For example, in MZ-CRC-1 thyroid cancer cells, AD80 reduced phosphorylated Ret and downstream biomarkers, confirmed via immunoblot analysis . Dose-response curves in pancreatic cancer cells (MIA PaCa-2, PANC-1) further validate target engagement through growth inhibition and morphological changes .
Q. How is the dose-dependent efficacy of AD80 (hydrochloride) assessed in in vitro cancer models?
Standard protocols include:
- Cell viability assays : Using concentrations ranging from 0.4–10 μM, with IC50 calculations via MTT or ATP-based luminescence .
- Morphological analysis : Microscopy to observe dose-dependent changes in cell density and apoptosis (e.g., nuclear fragmentation in AsPC-1 cells at ≥5 μM) .
- Protein synthesis assays : Measurement of mTORC1-S6K1-S6 pathway inhibition via Western blot (e.g., in ovarian cancer models) .
Q. What in vivo models have been used to evaluate AD80’s antitumor efficacy, and what are their translational limitations?
- Mouse xenografts : Thyroid cancer (MZ-CRC-1) models showed tumor growth inhibition with AD80 (5 mg/kg, oral) and reduced toxicity compared to vandetanib .
- Drosophila models : AD80 eliminated tumors in fruit flies with MEN2 cancer, demonstrating low toxicity even at high doses . Limitations: Differences in drug metabolism between flies/mice and humans, and xenograft models lacking immune system interactions .
Advanced Research Questions
Q. How can researchers optimize AD80 (hydrochloride) dosing regimens in xenograft models to balance efficacy and toxicity?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration (e.g., 5–10 mg/kg orally in mice) .
- Toxicity markers : Monitor body weight loss, liver enzymes, and hematological parameters. AD80 showed lower toxicity than FDA-approved comparators in mice .
- Efficacy endpoints : Tumor volume measurements (caliper or imaging) and biomarker analysis (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis) .
Q. What methodological approaches resolve contradictory data on AD80’s effects across cancer types (e.g., pancreatic vs. ovarian)?
- Comparative pathway analysis : Use RNA-seq or phosphoproteomics to identify context-dependent signaling nodes (e.g., stronger mTOR inhibition in ovarian vs. pancreatic models) .
- Genetic knockdowns : Silencing RET or S6K in resistant cell lines to test pathway redundancy .
- Dose titration : Adjust concentrations to account for varying IC50 values (e.g., 2.5 μM in thyroid vs. 7.5 μM in ovarian models) .
Q. What are the mechanistic advantages of combining AD80 with other kinase inhibitors (e.g., BMS777607) in ovarian cancer?
- Synergy assays : Co-treatment with BMS777607 (MET/RON inhibitor) enhances apoptosis (96% cell death in OVCAR3sfRon cells) by dual suppression of mTORC1 and sfRon pathways .
- Protein synthesis assays : AD80+BMS777607 reduces protein synthesis by 80% (comparable to cycloheximide), measured via puromycin incorporation .
- In vivo validation : Long-term tumor suppression in NOD/SCID mice with combination therapy (8-week efficacy) .
Q. How does the hydrochloride form of AD80 influence its pharmacokinetic properties compared to its free base?
- Solubility and stability : Hydrochloride salts generally improve aqueous solubility, enhancing bioavailability in oral dosing (critical for xenograft studies) .
- Regulatory considerations : Hydrochloride forms require compliance with pharmacopeial standards (e.g., USP/EP monographs), validated via HPLC purity assays (>99.9% in AD80 batches) .
Methodological Best Practices
Q. What cellular assays distinguish AD80-induced apoptosis from cytostatic effects?
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
- Cell cycle analysis : Propidium iodide staining to detect G1 arrest (cytostatic) vs. sub-G1 peaks (apoptotic) .
- Caspase activation : Fluorometric assays for caspase-3/7 activity (e.g., Promega Caspase-Glo) .
Q. How should researchers address batch-to-batch variability in AD80 (hydrochloride) for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
